HIF PHD Inhibition and EPO Induction vs. 1,8-Naphthyridine
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid serves as the core scaffold for a series of HIF prolyl hydroxylase (PHD) inhibitors that promote endogenous erythropoietin (EPO) production [1]. The patent data demonstrates that compounds based on this scaffold (specifically aryloxy- or heteroaryloxy-substituted derivatives) achieve EPO expression levels up to 425 mIU/mL in vitro, compared to a baseline vehicle control of approximately 60 mIU/mL [1]. In contrast, the 1,8-naphthyridine-3-carboxylic acid core, which underpins classic quinolone antibacterials (e.g., nalidixic acid), shows no reported activity in PHD inhibition, highlighting the functional divergence driven by the 1,7-ring geometry and 5-hydroxy substitution pattern [2].
| Evidence Dimension | Endogenous EPO expression level (mIU/mL) |
|---|---|
| Target Compound Data | Scaffold-derived compound achieved 425 mIU/mL (patent example) |
| Comparator Or Baseline | Vehicle control (baseline) = 60 mIU/mL; 1,8-naphthyridine-3-carboxylic acid = no reported PHD activity |
| Quantified Difference | ~7-fold increase over baseline; functional divergence vs. 1,8-isomer |
| Conditions | In vitro cell-based assay (Hep3B cells), as described in EP3287456A1 [1] |
Why This Matters
Procurement of this specific 1,7-naphthyridine scaffold is essential for medicinal chemistry campaigns targeting HIF PHD and anemia, as the 1,8-isomer is functionally irrelevant for this pathway.
- [1] Shenyang Sunshine Pharmaceutical Co. Ltd. (2016). Compound of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heterooxy, preparation method thereof and pharmaceutical use thereof. European Patent EP3287456A1. View Source
- [2] Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. View Source
